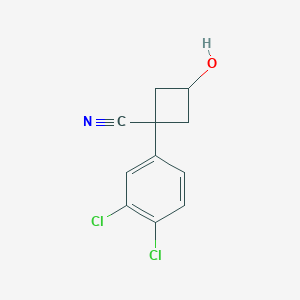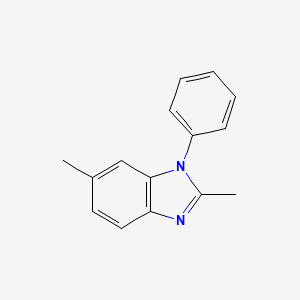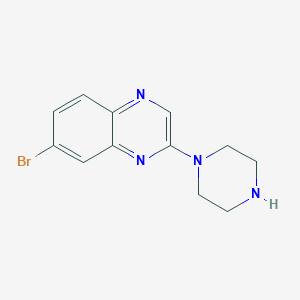
7-Bromo-2-(1-piperazinyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(1-piperazinyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a bromine atom at the 7th position and a piperazine ring at the 2nd position. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(1-piperazinyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(1-piperazinyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or catalytic hydrogenation.
Coupling: Palladium catalysts with bases like cesium carbonate in solvents such as THF or DMF.
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
- Coupled products with various aryl or alkyl groups .
Scientific Research Applications
7-Bromo-2-(1-piperazinyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(1-piperazinyl)quinoxaline involves its interaction with specific molecular targets, such as kinases and other enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(1-Piperazinyl)quinoxaline: Lacks the bromine substitution, which can affect its biological activity.
7-Chloro-2-(1-piperazinyl)quinoxaline: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and potency.
2-(1-Piperazinyl)-3-methylquinoxaline: Contains a methyl group at the 3rd position, altering its chemical properties.
Uniqueness: 7-Bromo-2-(1-piperazinyl)quinoxaline is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with biological targets .
Properties
Molecular Formula |
C12H13BrN4 |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
7-bromo-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13BrN4/c13-9-1-2-10-11(7-9)16-12(8-15-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |
InChI Key |
ULSPKGDUMBQONB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
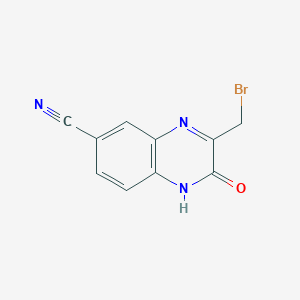
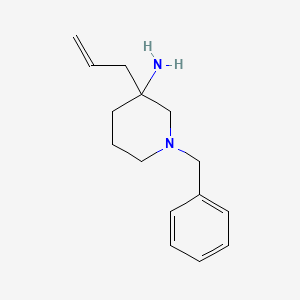


![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

